molecular formula C8H6ClIO B8317498 2-iodo-3-methyl-benzoyl Chloride

2-iodo-3-methyl-benzoyl Chloride

Cat. No.: B8317498
M. Wt: 280.49 g/mol
InChI Key: IIMSGBQVCRVCCZ-UHFFFAOYSA-N
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Description

2-Iodo-3-methyl-benzoyl chloride (chemical formula: C₈H₆ClIO) is a halogenated benzoyl chloride derivative featuring iodine and methyl substituents at the 2- and 3-positions of the aromatic ring, respectively. This compound is a reactive acyl chloride, commonly used in organic synthesis for introducing the benzoyl group into target molecules. Its reactivity stems from the electron-withdrawing effects of the iodine and chlorine atoms, which enhance the electrophilicity of the carbonyl carbon.

This analog shares the iodine and methyl substituents but includes an additional chlorine atom at the 5-position. Key properties of this analog include:

  • Purity: 95%
  • Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
  • Appearance and Handling: Requires storage at room temperature.

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

2-iodo-3-methylbenzoyl chloride

InChI

InChI=1S/C8H6ClIO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3

InChI Key

IIMSGBQVCRVCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-iodo-3-methyl-benzoyl chloride with structurally related benzoyl chlorides:

Table 1: Comparison of Halogenated Benzoyl Chlorides
Compound Name Formula Substituents Molecular Weight (g/mol) Key Hazards Reactivity Notes
This compound C₈H₆ClIO 2-I, 3-Me, COCl 296.49* Likely H315, H319, H335† High electrophilicity due to I
5-Chloro-2-iodo-3-methylbenzoyl chloride C₈H₅Cl₂IO 2-I, 3-Me, 5-Cl, COCl 315.40 H315, H319, H335 Enhanced stability from Cl
Benzoyl chloride C₇H₅ClO COCl 140.57 H314 (severe skin burns) Standard acyl chloride reactivity
2-Chloro-benzoyl chloride C₇H₄Cl₂O 2-Cl, COCl 175.01 H314, H335 Moderate steric hindrance

*Calculated based on formula. †Inferred from analog in .

Key Observations :

Electron-Withdrawing Effects: The iodine atom in this compound increases electrophilicity at the carbonyl carbon compared to non-halogenated benzoyl chlorides. This enhances its reactivity in nucleophilic acyl substitution reactions. The additional chlorine in 5-chloro-2-iodo-3-methylbenzoyl chloride () may slightly reduce reactivity due to electron-withdrawing saturation but improves thermal stability .

This contrasts with unsubstituted benzoyl chloride, which has minimal steric interference.

Hazard Profile: Halogenated benzoyl chlorides universally exhibit corrosivity and respiratory hazards.

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